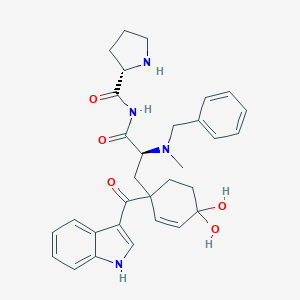
4-(2-Fluorophenyl)-4-(4-fluorophenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Fluorophenyl)-4-(4-fluorophenyl)butanoic acid, also known as FFB, is a synthetic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. FFB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular disorders.
Mecanismo De Acción
4-(2-Fluorophenyl)-4-(4-fluorophenyl)butanoic acid exerts its pharmacological effects by selectively inhibiting COX-2, which is induced during inflammation and plays a crucial role in the production of prostaglandins. By inhibiting COX-2, 4-(2-Fluorophenyl)-4-(4-fluorophenyl)butanoic acid reduces the production of prostaglandins, which are responsible for the symptoms of inflammation, such as pain, swelling, and fever. 4-(2-Fluorophenyl)-4-(4-fluorophenyl)butanoic acid also inhibits the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, which contribute to the pathogenesis of various diseases.
Biochemical and Physiological Effects
4-(2-Fluorophenyl)-4-(4-fluorophenyl)butanoic acid has been shown to have a range of biochemical and physiological effects in animal models and cell cultures. It reduces the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), and inhibits the activity of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. 4-(2-Fluorophenyl)-4-(4-fluorophenyl)butanoic acid also reduces the levels of ROS and malondialdehyde (MDA), which are markers of oxidative stress. Moreover, 4-(2-Fluorophenyl)-4-(4-fluorophenyl)butanoic acid has been found to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10), and to improve the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Fluorophenyl)-4-(4-fluorophenyl)butanoic acid has several advantages as a research tool in laboratory experiments. It is a potent and selective inhibitor of COX-2, which allows for the investigation of the role of COX-2 in various biological processes. 4-(2-Fluorophenyl)-4-(4-fluorophenyl)butanoic acid is also relatively stable and easy to handle, which makes it suitable for in vitro and in vivo studies. However, 4-(2-Fluorophenyl)-4-(4-fluorophenyl)butanoic acid has some limitations as a research tool. It has low solubility in water, which can limit its bioavailability and make it difficult to administer in animal models. Moreover, 4-(2-Fluorophenyl)-4-(4-fluorophenyl)butanoic acid has been shown to have some off-target effects, such as inhibiting the activity of other enzymes, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 4-(2-Fluorophenyl)-4-(4-fluorophenyl)butanoic acid. One area of interest is the development of new derivatives of 4-(2-Fluorophenyl)-4-(4-fluorophenyl)butanoic acid with improved pharmacological properties, such as increased solubility and selectivity. Another area of interest is the investigation of the role of 4-(2-Fluorophenyl)-4-(4-fluorophenyl)butanoic acid in the regulation of immune responses and the modulation of the gut microbiome. Moreover, 4-(2-Fluorophenyl)-4-(4-fluorophenyl)butanoic acid has been shown to have potential applications in the treatment of chronic pain, and further studies are needed to explore its efficacy and safety in this context. Finally, 4-(2-Fluorophenyl)-4-(4-fluorophenyl)butanoic acid has been found to have anti-angiogenic properties, which suggest its potential as a therapeutic agent in cancer therapy.
Métodos De Síntesis
The synthesis of 4-(2-Fluorophenyl)-4-(4-fluorophenyl)butanoic acid involves the reaction of 4-fluorobenzaldehyde with 2-fluorobenzene in the presence of a base and a palladium catalyst, followed by the addition of butyric acid and a reducing agent. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
4-(2-Fluorophenyl)-4-(4-fluorophenyl)butanoic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models of inflammation and pain. It has also been investigated for its potential anticancer properties, as it inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, 4-(2-Fluorophenyl)-4-(4-fluorophenyl)butanoic acid has been found to have neuroprotective effects in Alzheimer's disease models by reducing neuroinflammation and oxidative stress. Additionally, 4-(2-Fluorophenyl)-4-(4-fluorophenyl)butanoic acid has been studied for its cardioprotective effects by reducing inflammation and improving endothelial function.
Propiedades
Número CAS |
132712-53-9 |
|---|---|
Nombre del producto |
4-(2-Fluorophenyl)-4-(4-fluorophenyl)butanoic acid |
Fórmula molecular |
C16H14F2O2 |
Peso molecular |
276.28 g/mol |
Nombre IUPAC |
4-(2-fluorophenyl)-4-(4-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C16H14F2O2/c17-12-7-5-11(6-8-12)13(9-10-16(19)20)14-3-1-2-4-15(14)18/h1-8,13H,9-10H2,(H,19,20) |
Clave InChI |
NIPWSCRJWROXGV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(CCC(=O)O)C2=CC=C(C=C2)F)F |
SMILES canónico |
C1=CC=C(C(=C1)C(CCC(=O)O)C2=CC=C(C=C2)F)F |
Sinónimos |
4,4-bis(4-fluorophenyl)butanoic acid BFBA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B238224.png)


![5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B238236.png)
![4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238237.png)




![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)



